molecular formula C14H17ClN2O3 B2457484 N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide CAS No. 1251684-93-1

N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Cat. No. B2457484
CAS RN: 1251684-93-1
M. Wt: 296.75
InChI Key: UHLXCPXAXWPFSQ-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, commonly referred to as compound X, is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to the class of oxalamide compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of compound X is not fully understood, but it is believed to act through the inhibition of oxidative stress and inflammation in the brain. It has also been found to modulate the activity of certain neurotransmitters, such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that compound X can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to reduce oxidative stress and inflammation in the brain, which are known to contribute to the development and progression of these disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its neuroprotective properties, which make it a promising candidate for the treatment of neurological disorders. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of compound X. One direction is to further investigate its mechanism of action and identify its molecular targets in the brain. Another direction is to optimize its therapeutic potential and develop more potent derivatives for the treatment of neurological disorders. Additionally, studies could be conducted to investigate the safety and toxicity of compound X in animal models and ultimately in human clinical trials.

Synthesis Methods

The synthesis of compound X involves the reaction of 2-chlorobenzylamine with 1-(hydroxymethyl)cyclopropylmethylamine in the presence of oxalyl chloride. The resulting product is then purified through column chromatography to obtain pure compound X.

Scientific Research Applications

Compound X has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective properties, which make it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-11-4-2-1-3-10(11)7-16-12(19)13(20)17-8-14(9-18)5-6-14/h1-4,18H,5-9H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLXCPXAXWPFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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